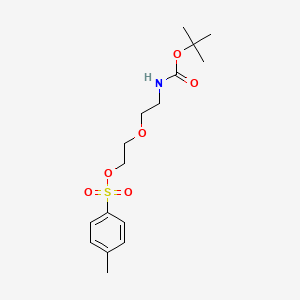

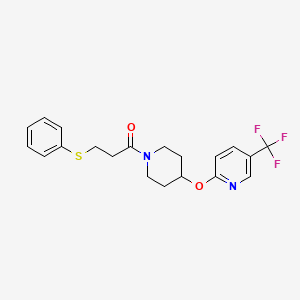

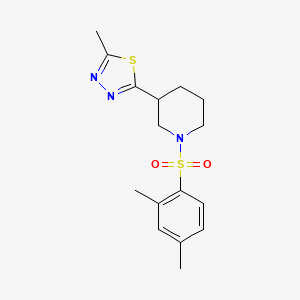

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tosyl-PEG2-NH-Boc umfasst mehrere Schritte:

Schutz der Aminogruppe: Die Aminogruppe wird mit tert-Butoxycarbonyl (Boc) geschützt, um Boc-NH-PEG2 zu bilden.

Tosylierung: Die geschützte Verbindung wird dann mit Tosylchlorid in Gegenwart einer Base wie Triethylamin tosyliert, um Tosyl-PEG2-NH-Boc zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tosyl-PEG2-NH-Boc folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Schutz im großen Maßstab: Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, um die Aminogruppe zu schützen.

Effiziente Tosylierung: Einsatz optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tosyl-PEG2-NH-Boc unterliegt verschiedenen Arten von chemischen Reaktionen:

Substitutionsreaktionen: Die Tosylgruppe kann durch Nukleophile substituiert werden.

Entschützungsreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um die freie Aminogruppe zu regenerieren.

Häufige Reagenzien und Bedingungen

Substitution: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Bedingungen umfassen typischerweise leichtes Erhitzen.

Entschützung: Reagenzien wie Trifluoressigsäure werden unter milden sauren Bedingungen verwendet.

Hauptprodukte

Substitution: Die Produkte hängen vom verwendeten Nukleophil ab und führen zu verschiedenen substituierten Derivaten.

Entschützung: Das Hauptprodukt ist das freie Amin-Derivat

Wissenschaftliche Forschungsanwendungen

Tosyl-PEG2-NH-Boc wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere bei der Synthese von PROTACs. Seine Anwendungen umfassen:

Chemie: Wird als Linker bei der Synthese komplexer Moleküle verwendet.

Biologie: Erleichtert die Untersuchung von Proteinabbauwegen.

Medizin: Potenzielle therapeutische Anwendungen bei der gezielten Degradation von krankheitsrelevanten Proteinen.

Industrie: Wird bei der Entwicklung neuer chemischer Einheiten und der Arzneimittelforschung verwendet

Wirkmechanismus

Tosyl-PEG2-NH-Boc fungiert als Linker in PROTACs, die bifunktionale Moleküle sind, die eine E3-Ubiquitinligase an ein Zielprotein rekrutieren. Diese Rekrutierung führt zur Ubiquitinierung und anschließendem Proteasom-abbau des Zielproteins. Der Mechanismus umfasst:

Bindung: Der Linker verbindet den Liganden für die E3-Ligase und den Liganden für das Zielprotein.

Ubiquitinierung: Die E3-Ligase ubiquitiniert das Zielprotein.

Abbau: Das ubiquitinierte Protein wird vom Proteasom erkannt und abgebaut

Wirkmechanismus

Tos-PEG2-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The mechanism involves:

Binding: The linker connects the ligand for the E3 ligase and the ligand for the target protein.

Ubiquitination: The E3 ligase ubiquitinates the target protein.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tosyl-PEG3-NH-Boc: Ähnliche Struktur mit einer zusätzlichen Ethylenglykoleinheit.

Tosyl-PEG4-NH-Boc: Enthält zwei zusätzliche Ethylenglykoleinheiten.

Einzigartigkeit

Tosyl-PEG2-NH-Boc ist aufgrund seiner optimalen Länge und Flexibilität einzigartig und eignet sich daher für eine Vielzahl von PROTAC-Anwendungen. Seine Balance zwischen Hydrophilie und Hydrophobie verbessert seine Löslichkeit und Stabilität in verschiedenen Lösungsmitteln .

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGNPGXHRHJTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)

![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)